Kv1.2 Channel Inhibition: 10-fold Greater Potency than Heptacyclic Analog and 37-fold Greater than Tetracyclic Analog
Gambierol inhibits the human voltage-gated potassium channel Kv1.2 (hKv1.2) with an IC50 of 0.75±0.15 nM, demonstrating significantly higher potency compared to its heptacyclic (IC50 7.6±1.2 nM) and tetracyclic (IC50 28±4.0 nM) synthetic analogs in stably transfected CHO cells [1]. This 10-fold and 37-fold increase in potency, respectively, is directly attributable to the presence of the full polycyclic ether framework, specifically the H-ring functionality and unsaturated side chain.
| Evidence Dimension | Inhibitory potency at human Kv1.2 channels |
|---|---|
| Target Compound Data | IC50 = 0.75±0.15 nM |
| Comparator Or Baseline | Heptacyclic analog: IC50 = 7.6±1.2 nM; Tetracyclic analog: IC50 = 28±4.0 nM |
| Quantified Difference | Gambierol is 10.1-fold more potent than the heptacyclic analog and 37.3-fold more potent than the tetracyclic analog. |
| Conditions | hKv1.2 stably expressed in CHO cells; potassium current evoked by step pulse from -80mV to +40mV; n=3. |
Why This Matters
For researchers requiring potent, sub-nanomolar Kv1.2 blockade, gambierol offers a substantial potency advantage over its truncated synthetic analogs, reducing the required experimental concentration and minimizing potential off-target effects associated with higher compound loads.
- [1] Konoki K, Suga Y, Fuwa H, Yotsu-Yamashita M, Sasaki M. Evaluation of gambierol and its analogs for their inhibition of human Kv1.2 and cytotoxicity. Bioorg Med Chem Lett. 2015;25(3):514-518. View Source
